![molecular formula C22H21N3O4 B2860134 2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N,N-diethylacetamide CAS No. 877656-84-3](/img/no-structure.png)

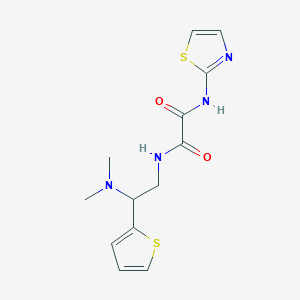

2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N,N-diethylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(2,4-dioxo-3-phenyl-1benzofuro[3,2-d]pyrimidin-1-yl)-N,N-diethylacetamide” is a pyrano[2,3-d]pyrimidine-2,4-dione derivative . It has been studied as a potential inhibitor against Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage .

Molecular Structure Analysis

The molecular formula of the compound is C24H17N3O4 . The average mass is 411.409 Da and the monoisotopic mass is 411.121918 Da .科学的研究の応用

Radiopharmaceutical Development

This compound has been explored in the synthesis of radiopharmaceuticals, particularly for positron emission tomography (PET). For instance, derivatives like [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines have shown promise in targeting peripheral benzodiazepine receptors (PBRs), which are potentially relevant in neurodegenerative disorders (Fookes et al., 2008).

Chemical Synthesis and Biological Evaluation

Chemical synthesis methods have been developed for creating various analogs of this compound. These analogs have been evaluated for their biological activities, such as inhibiting dihydrofolate reductase (DHFR), a key enzyme in cancer cell growth (Gangjee et al., 2007).

Aldose Reductase Inhibition

Some derivatives have been tested as inhibitors of aldose reductase (ALR2), exhibiting potential for managing complications in diabetic patients (La Motta et al., 2007).

Exploration in Antifolate and Antitumor Activities

The compound's derivatives have been explored for their antifolate and antitumor properties. These studies involve examining the effects of structural changes on the compound's efficacy in inhibiting tumor cell growth (Gangjee et al., 2000).

Antimicrobial and Antioxidant Properties

Some derivatives of this compound have also been investigated for their antimicrobial activities. Additionally, their antioxidant properties have been assessed, which could have implications for various therapeutic applications (Al-Haiza et al., 2003).

Molecular Imaging in Cancer

Derivatives of this compound have been used in developing novel translocator protein (TSPO) ligands for PET imaging in cancer. These studies aim to improve molecular imaging techniques for better cancer detection and monitoring (Tang et al., 2013).

作用機序

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N,N-diethylacetamide' involves the condensation of 2-amino-4,6-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidine with diethylacetamide in the presence of a suitable condensing agent.", "Starting Materials": [ "2-amino-4,6-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidine", "Diethylacetamide", "Condensing agent (e.g. EDC, DCC)" ], "Reaction": [ "To a stirred solution of 2-amino-4,6-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidine (1 equiv) in a suitable solvent (e.g. DMF, DMSO), add the diethylacetamide (2 equiv) and the condensing agent (1.5 equiv).", "Stir the reaction mixture at room temperature for several hours until completion (monitored by TLC).", "Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Purify the crude product by column chromatography using a suitable eluent (e.g. hexane/ethyl acetate) to obtain the desired product as a white solid." ] } | |

CAS番号 |

877656-84-3 |

製品名 |

2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N,N-diethylacetamide |

分子式 |

C22H21N3O4 |

分子量 |

391.427 |

IUPAC名 |

2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N,N-diethylacetamide |

InChI |

InChI=1S/C22H21N3O4/c1-3-23(4-2)18(26)14-24-19-16-12-8-9-13-17(16)29-20(19)21(27)25(22(24)28)15-10-6-5-7-11-15/h5-13H,3-4,14H2,1-2H3 |

InChIキー |

UXCRCBDWUCXCOQ-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=CC=C3)OC4=CC=CC=C42 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenol](/img/structure/B2860052.png)

![7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2860056.png)

![1-[4-({2-[(2-Methylprop-2-en-1-yl)oxy]ethyl}amino)phenyl]ethan-1-one](/img/structure/B2860058.png)

![2'-benzyl-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B2860060.png)

![5-[(dibutylamino)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2860063.png)

![6-[4-(5,6-Dimethylpyrimidin-4-YL)piperazin-1-YL]pyridine-2-carbonitrile](/img/structure/B2860065.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea](/img/structure/B2860067.png)

![(1S,2S,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2860069.png)

![2-[cyano(phenyl)amino]-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2860070.png)